molecular formula C18H17N5O3S B15099409 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B15099409
M. Wt: 383.4 g/mol
InChI Key: UMIMXTLYZWVMPF-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with 1,2,4-triazole moieties are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide involves the reaction of polyfunctionalized-triazole with various reagents. The synthetic route typically includes the reaction of triazole with β-dicarbonyl compounds, arylidene malononitriles, aromatic aldehydes, glacial acetic acid, and acetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ortho-phosphoric acid, DMF (dimethylformamide), and aromatic aldehydes. Major products formed from these reactions include Schiff base compounds and other triazole derivatives .

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: Studied for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in developing new therapeutic agents due to its wide range of biological activities.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The 1,2,4-triazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activities. This interaction can result in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C18H17N5O3S/c1-11-4-2-3-5-13(11)17-21-22-18(23(17)19)27-9-16(24)20-12-6-7-14-15(8-12)26-10-25-14/h2-8H,9-10,19H2,1H3,(H,20,24)

InChI Key

UMIMXTLYZWVMPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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